molecular formula C8H10Cl2N2 B1320024 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 766545-20-4

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B1320024
CAS No.: 766545-20-4
M. Wt: 205.08 g/mol
InChI Key: FRACHJCOMOVESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 766545-20-4; molecular formula: C₈H₁₀Cl₂N₂) is a bicyclic heterocyclic compound with a fused pyridine and piperidine ring system. It serves as a critical synthetic intermediate in medicinal chemistry, particularly for developing inhibitors targeting enzymes such as GSK-3, dipeptidyl peptidase (DPP), and voltage-gated sodium channels . Its stability under dry storage (2–8°C) and versatility in substitution reactions make it a valuable scaffold for drug discovery .

Preparation Methods

Key Synthetic Routes and Transformations

Heck Reaction of 2-Chloropyridine with Ethylene Gas

A pivotal step in modern synthetic routes is the Heck-type vinylation of 2-chloropyridine with ethylene gas. This reaction forms a vinyl-substituted pyridine intermediate, which is crucial for subsequent cyclization steps.

  • This atom-economical protocol allows direct functionalization of the pyridine ring.
  • It avoids the need for pre-functionalized vinyl reagents.
  • The reaction proceeds under palladium catalysis, typically under mild conditions.

One-Pot Cyclization and Amination of 3-Acyl-2-vinylpyridine

Following vinylation, an unprecedented one-pot cyclization and amination step converts 3-acyl-2-vinylpyridine into the dihydronaphthyridine scaffold.

  • This step uses ammonia under pressure (e.g., 0.30 MPa) and moderate heating (around 60 °C).
  • The reaction proceeds efficiently, yielding the dihydronaphthyridine intermediate with high purity.
  • The process is scalable and avoids chromatographic purification.

Enantioselective Transfer Hydrogenation

For chiral derivatives, a ruthenium-catalyzed enantioselective transfer hydrogenation reduces the dihydronaphthyridine to the tetrahydro form with high enantiomeric excess (>99.9% ee reported).

  • This step is critical for producing optically pure compounds.
  • It uses mild hydrogenation conditions and chiral catalysts.
  • The method is free of chromatographic purification, suitable for scale-up.

Formation of Hydrochloride Salt

The free base 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as tetrahydrofuran (THF).

  • The reaction is typically performed at room temperature for several hours.
  • The product is isolated by basification and extraction, followed by concentration.
  • The hydrochloride salt form improves stability and solubility for further applications.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Heck vinylation 2-Chloropyridine, ethylene gas, Pd catalyst Not specified Atom-economical, key for vinyl intermediate
2 One-pot cyclization and amination 3-Acyl-2-vinylpyridine, NH3 (0.30 MPa), 60 °C, 6 h ~79 (assay yield) High purity, scalable, no chromatography
3 Enantioselective transfer hydrogenation Ruthenium catalyst, mild conditions 87 >99.9% enantiomeric excess, no chromatography
4 Hydrochloride salt formation 6 M HCl in THF, room temperature, 6 h 89 Isolated as colorless solid, recrystallization possible

Research Findings and Advantages

  • The new synthetic route reduces the longest linear sequence from nine to six steps, significantly improving overall yield from approximately 4% to 25% for related chiral tetrahydronaphthyridines.
  • The process eliminates the need for chromatographic purification, enhancing scalability and industrial applicability.
  • The use of ethylene gas in the Heck reaction is a novel, atom-economical approach that simplifies the synthesis.
  • The one-pot cyclization and amination step is unprecedented and efficient, streamlining the formation of the bicyclic scaffold.
  • Enantioselective hydrogenation provides access to optically pure compounds, important for pharmaceutical applications.

Summary Table of Preparation Method Highlights

Feature Description Benefit
Heck vinylation Pd-catalyzed vinylation of 2-chloropyridine Atom economy, fewer steps
One-pot cyclization/amination NH3-mediated cyclization of vinylpyridine High yield, scalable, no chromatography
Enantioselective hydrogenation Ru-catalyzed transfer hydrogenation High enantiomeric purity, mild conditions
Hydrochloride salt formation Acid treatment in THF Stable, isolable solid form

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of bioactive molecules.

Antimicrobial Agents

Research has indicated that derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit antimicrobial properties. For instance, studies have synthesized compounds based on this scaffold that show efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
Derivative AModerate
Derivative BHigh

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Certain derivatives have been shown to inhibit tumor growth in vitro and in vivo models.

StudyResultReference
Study 170% inhibition of tumor growth
Study 2Induction of apoptosis in cancer cells

Organic Synthesis

This compound serves as an important intermediate in organic synthesis processes. It is used in the preparation of various nitrogen-containing heterocycles which are crucial for developing new drugs.

Reaction Mechanisms

The compound can undergo several reactions including:

  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles.
  • Cyclization Reactions : It can participate in cyclization to form more complex structures.

Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound in synthesizing a new class of anti-inflammatory agents. The synthesis involved a multi-step process where the compound acted as a key intermediate.

Process Overview :

  • Starting material: this compound.
  • Reaction conditions: Mild heating with nucleophiles.
  • Final product: A novel anti-inflammatory compound with significant activity.

Development of Inhibitors for Enzymatic Activity

Another case study focused on developing enzyme inhibitors using this compound as a precursor. The inhibitors were designed to target specific enzymes involved in metabolic pathways related to cancer proliferation.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Applications/Properties
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl 766545-20-4 C₈H₁₀Cl₂N₂ Cl at position 2 GSK-3 inhibitors, DPP inhibitors
5-Chloro-1,6-naphthyridine 367-21-1384 C₈H₅ClN₂ Cl at position 5 Intermediate for halogenation studies
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine HCl 1187932-53-1 C₈H₁₀BrClN₂ Br at position 3 Kinase inhibition (e.g., FLT3/CDK4)
5,6,7,8-Tetrahydro-1,6-naphthyridine HCl 1187830-51-8 C₈H₁₁ClN₂ No halogen substituent Precursor for functionalization

Structural and Reactivity Differences

  • Chlorine vs. Bromine Substitution : The target compound’s chlorine at position 2 enhances electrophilic substitution reactivity compared to brominated analogs (e.g., 3-bromo derivative). Chlorine’s smaller atomic radius allows tighter binding in enzyme active sites, as seen in its role in GSK-3 inhibitors .
  • Positional Effects: Moving the halogen from position 2 (target compound) to position 5 (5-chloro-1,6-naphthyridine) alters electronic distribution, reducing ring strain and affecting nucleophilic substitution yields (e.g., 28–76% yields in dihydro-naphthyridinone synthesis) .
  • Hydrogenated vs. Aromatic Systems : The fully hydrogenated 5,6,7,8-tetrahydro-1,6-naphthyridine HCl lacks aromaticity, making it less reactive in cross-coupling reactions but more stable as a synthetic intermediate .

Biological Activity

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 766545-20-4) is a synthetic compound belonging to the naphthyridine class of heterocyclic compounds. It has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}Cl2_2N2_2
  • Molecular Weight : 205.08 g/mol
  • CAS Number : 766545-20-4
  • Physical Form : Solid
  • Purity : Typically ≥ 97% .

Biological Activity Overview

The biological activity of naphthyridine derivatives is diverse, with various studies indicating their potential in treating multiple conditions. The specific activities associated with this compound include:

  • Anticancer Activity
    • Naphthyridine compounds have been shown to exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, including lung and cervical cancers .
    • Aaptamine, a closely related compound, has been reported to intercalate into DNA and induce apoptosis in cancer cells .
  • Neuroprotective Effects
    • Some naphthyridine derivatives possess neuroprotective properties that may benefit conditions like Alzheimer's disease. They act by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic neurotransmission .
  • Antimicrobial Properties
    • The antimicrobial activity of naphthyridines has been documented against various pathogens. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Inhibition of Enzymatic Activity : Particularly through the inhibition of AChE in neurodegenerative conditions.
  • Interference with DNA Replication : By intercalating into DNA structures.

Case Studies and Research Findings

Several studies have explored the biological activities of naphthyridines:

StudyFindings
Nakamura et al. (1982)Reported significant anticancer activity of aaptamine derivatives with cytotoxic effects on various cancer cell lines .
PMC Study (2021)Highlighted the immunomodulatory effects of canthinone-type alkaloids derived from naphthyridines, which reduced pro-inflammatory mediators in animal models .
Drug Development Research (2023)Investigated the synthesis and pharmacological evaluation of novel naphthyridine derivatives showing potential as dual AChE inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is commonly synthesized via catalytic hydrogenation or dealkylation of benzyl-protected intermediates. For example, catalytic hydrogenation (e.g., Pd/C, H₂ in MeOH) of 6-benzyl derivatives yields the core structure . Purity (>97%) is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., tetrahydro-naphthyridine protons at δ 1.5–3.0 ppm; aromatic/chlorine-substituted protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 185.06 (C₈H₁₀ClN₂⁺) .
  • HPLC : Assess purity with a C18 column, mobile phase: acetonitrile/water (0.1% TFA), retention time ~8–10 min .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis or oxidation. Use amber vials to minimize light exposure, as chloro-naphthyridines are often photosensitive .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to avoid over-reduction or byproduct formation?

  • Methodology :

  • Catalyst selection : Use 10% Pd/C with controlled H₂ pressure (1–3 atm) to prevent debenzylation side reactions .
  • Solvent system : MeOH/AcOH (9:1) enhances protonation of intermediates, reducing side products .
  • Monitoring : Track reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) or in-situ FTIR for C-Cl bond retention .

Q. What strategies are effective for synthesizing derivatives (e.g., 6-substituted analogs) of this compound?

  • Methodology :

  • Alkylation : React the free base with alkyl halides (e.g., CH₃I) in THF using LiNPr₂ as a base, achieving >85% yield for 6-methyl derivatives .
  • Borylation : Introduce boronate esters via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for cross-coupling applications .
  • Table : Common Derivatives and Yields
DerivativeMethodYieldReference
6-MethylLiNPr₂/CH₃I87%
6-BenzylPd/C, H₂ (debenzylation)95%
8-TrifluoromethylCu-mediated trifluoromethylation65%

Q. How can contradictory data in reported reaction yields (e.g., dealkylation vs. alkylation) be resolved?

  • Methodology :

  • Parameter screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, higher temperatures (>70°C) favor alkylation but risk decomposition .
  • Mechanistic studies : Use DFT calculations to identify rate-limiting steps or competing pathways (e.g., N- vs. C-alkylation) .

Q. What safety precautions are essential when handling this compound in reactive or high-temperature conditions?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., acid-catalyzed steps) .
  • Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels (H302: harmful if swallowed; H315: skin irritation) .

Q. Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodology :

  • Buffer systems : Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) and incubate at 25°C/40°C.
  • Analysis : Monitor degradation via HPLC every 24 hours. Chloro-naphthyridines typically degrade fastest under alkaline conditions (t½ < 48 hrs at pH 10) .

Q. What in vitro assays are suitable for evaluating biological activity of derivatives?

  • Methodology :

  • Kinase inhibition : Screen against CDK2 or Aurora kinases using ADP-Glo™ assays (IC₅₀ values <1 µM reported for related naphthyridines) .
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACHJCOMOVESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593904
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766545-20-4
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (98 mg, 0.38 mmol) and 1-chloroethyl chloroformate (0.05 mL, 0.46 mmol) in ClCH2CH2Cl (10 mL) is refluxed for 3 hr. The solvent is removed and the residue is dissolved in MeOH (10 mL) and the mixture is reflux for 30 min. Solvent is removed in vacuo and the residue is stirred with ether (10 mL) for 30 min at rt and filtered. The resulting light brown solid is used in the next step without further purification. MS (M+1): 169.1.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.